molecular formula C15H15N3O2S B2694300 (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391891-53-5

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2694300
CAS No.: 391891-53-5
M. Wt: 301.36
InChI Key: FLQAWALZRWKHRU-RQZCQDPDSA-N
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Description

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps may include:

  • Preparation of the hydrazine derivative.
  • Condensation with 3-methylthiophene-2-carbaldehyde.
  • Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with metal ions.

Biology

Biologically, hydrazones are investigated for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is of interest in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their versatile reactivity makes them valuable in various applications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s hydrazone group can form covalent bonds with nucleophilic sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide: can be compared with other hydrazones such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the 3-methylthiophene moiety may enhance its reactivity and interaction with biological targets compared to other hydrazones.

Properties

IUPAC Name

N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-7-8-21-13(11)9-17-18-14(19)10-16-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQAWALZRWKHRU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322854
Record name N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391891-53-5
Record name N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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